4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid
Description
4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a carboxylic acid group at position 4 of the piperidine ring and a cyclopentylsulfanyl substituent.
Properties
Molecular Formula |
C11H19NO2S |
|---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
4-cyclopentylsulfanylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H19NO2S/c13-10(14)11(5-7-12-8-6-11)15-9-3-1-2-4-9/h9,12H,1-8H2,(H,13,14) |
InChI Key |
LOBQSFMHKSTQGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)SC2(CCNCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid typically involves the functionalization of piperidine-4-carboxylic acid. One common method includes the introduction of the cyclopentylsulfanyl group via nucleophilic substitution reactions. The reaction conditions often involve the use of appropriate solvents and catalysts to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The piperidine ring can undergo substitution reactions, where the cyclopentylsulfanyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid and analogous piperidine derivatives:
Key Observations:
- Lipophilicity : The cyclopentyl group increases hydrophobicity compared to smaller substituents (e.g., ethoxycarbonyl in ), which may enhance blood-brain barrier penetration.
- Acidity : The carboxylic acid group (pKa ~4–5) is influenced by adjacent substituents. Sulfur-containing groups (e.g., sulfanyl) may slightly lower acidity compared to electron-withdrawing sulfonyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
